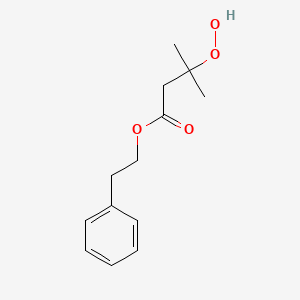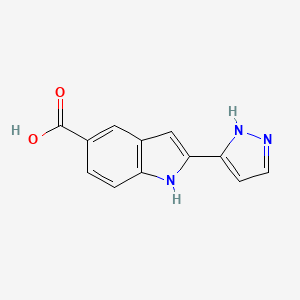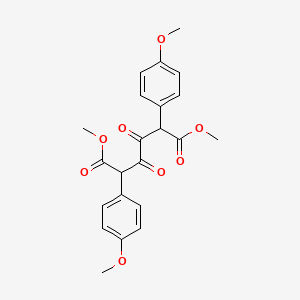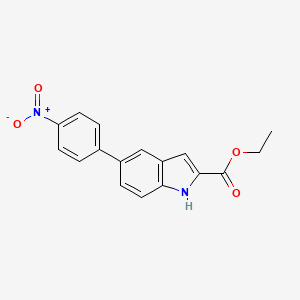
Ethyl 2-(4-chlorophenoxy)-3-hydroxyhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-chlorophenoxy)-3-hydroxyhexanoate is an organic compound with the molecular formula C14H19ClO4 It is a derivative of hexanoic acid, featuring a chlorophenoxy group and a hydroxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chlorophenoxy)-3-hydroxyhexanoate typically involves the esterification of 2-(4-chlorophenoxy)-3-hydroxyhexanoic acid with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The post-treatment process involves cooling the reaction mixture, quenching with a suitable reagent, and purification through extraction and drying .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-chlorophenoxy)-3-hydroxyhexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Formation of 2-(4-chlorophenoxy)-3-oxohexanoate.
Reduction: Formation of 2-(4-chlorophenoxy)-3-hydroxyhexanol.
Substitution: Formation of 2-(4-alkoxyphenoxy)-3-hydroxyhexanoate.
Applications De Recherche Scientifique
Ethyl 2-(4-chlorophenoxy)-3-hydroxyhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as a precursor for agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-(4-chlorophenoxy)-3-hydroxyhexanoate involves its interaction with specific molecular targets. The chlorophenoxy group can mimic natural substrates, allowing the compound to bind to enzymes or receptors, thereby modulating their activity. The hydroxy group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Ethyl 2-(4-chlorophenoxy)-3-hydroxyhexanoate can be compared with other similar compounds, such as:
Ethyl 2-(4-chlorophenoxy)acetate: Lacks the hydroxy group, resulting in different reactivity and biological activity.
Ethyl 2-(4-bromophenoxy)-3-hydroxyhexanoate: The bromine atom can alter the compound’s electronic properties and reactivity.
Ethyl 2-(4-methylphenoxy)-3-hydroxyhexanoate: The methyl group can influence the compound’s steric and electronic characteristics.
Propriétés
Numéro CAS |
848890-33-5 |
|---|---|
Formule moléculaire |
C14H19ClO4 |
Poids moléculaire |
286.75 g/mol |
Nom IUPAC |
ethyl 2-(4-chlorophenoxy)-3-hydroxyhexanoate |
InChI |
InChI=1S/C14H19ClO4/c1-3-5-12(16)13(14(17)18-4-2)19-11-8-6-10(15)7-9-11/h6-9,12-13,16H,3-5H2,1-2H3 |
Clé InChI |
QLDIWHAXPFQPJL-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(C(=O)OCC)OC1=CC=C(C=C1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{[5-Chloro-2-(thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14205117.png)




![3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol](/img/structure/B14205159.png)


![Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14205162.png)
![N-[2-(5-chloropyridin-2-yl)phenyl]-2-iodobenzamide](/img/structure/B14205163.png)
